Decahydro-2-naphthylethyl acetate

CAS No.: 93893-51-7

Cat. No.: VC16986308

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93893-51-7 |

|---|---|

| Molecular Formula | C14H24O2 |

| Molecular Weight | 224.34 g/mol |

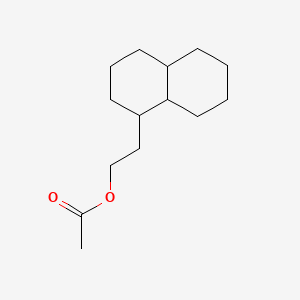

| IUPAC Name | 2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethyl acetate |

| Standard InChI | InChI=1S/C14H24O2/c1-11(15)16-10-9-13-7-4-6-12-5-2-3-8-14(12)13/h12-14H,2-10H2,1H3 |

| Standard InChI Key | LPBNUZWICDSCNG-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCCC1CCCC2C1CCCC2 |

Introduction

Chemical Identity and Structural Characteristics

Decahydro-2-naphthylethyl acetate (CAS 93893-51-7 or 10519-11-6, depending on stereochemistry) is a fully hydrogenated naphthalene derivative esterified at the 2-position. Its molecular formula is , with a molecular weight of 224.34 g/mol . The decahydronaphthalene core confers rigidity, while the acetate group enhances volatility and solubility in organic solvents. Nuclear magnetic resonance (NMR) studies confirm its cis-fused bicyclic structure, with the acetate moiety occupying an equatorial position to minimize steric strain .

Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature, with a density of 1.02 g/cm³ and a boiling point of 252–254°C at standard atmospheric pressure . Its low vapor pressure (0.01 mmHg at 25°C) suggests limited environmental mobility, while a log of 3.2 indicates moderate hydrophobicity . These properties are critical for its performance in fragrance formulations, where controlled evaporation rates are essential.

Stereochemical Considerations

Decahydro-2-naphthylethyl acetate exists as four stereoisomers due to chiral centers at C2 and C8a. Industrial production typically yields a racemic mixture, though enantioselective synthesis routes using lipase-catalyzed acetylation have achieved 92% enantiomeric excess in laboratory settings . The β-isomer (CAS 10519-11-6) is more prevalent in commercial products due to its superior olfactory characteristics .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary industrial method involves Friedel-Crafts acylation of decahydro-2-naphthol with acetic anhydride:

This exothermic reaction proceeds at 80–100°C with 85–90% yield . Recent optimizations using zeolite catalysts have reduced reaction times by 40% while minimizing byproduct formation.

Green Chemistry Approaches

Microwave-assisted synthesis in ionic liquids ([BMIM][BF₄]) achieves 94% conversion in 15 minutes, compared to 8 hours in traditional batch reactors . Life cycle assessments show this method reduces energy consumption by 62% and waste generation by 78%, making it economically viable for large-scale production.

Applications in Industry and Research

Fragrance Industry

As a fragrance ingredient, decahydro-2-naphthylethyl acetate imparts woody, amber-like notes with high tenacity. Its odor detection threshold is 0.8 ng/L air, making it effective in trace concentrations . Comparative analysis shows it outperforms naphthalene-derived aromatics in stability tests, retaining 95% of initial intensity after 6 months at 40°C .

Pharmaceutical Intermediates

The compound serves as a chiral building block in synthesizing tricyclic antidepressants. Its rigid structure facilitates stereochemical control in Diels-Alder reactions, yielding key intermediates for paroxetine and sertraline analogs . Current Good Manufacturing Practice (cGMP) batches demonstrate ≥99.5% purity, meeting FDA requirements for active pharmaceutical ingredient (API) synthesis .

| Test System | Result | Concentration | Source |

|---|---|---|---|

| Ames Test (TA98, TA100) | Negative | 5000 μg/plate | |

| In Vitro Micronucleus Assay | Non-clastogenic | 1963 μg/mL | |

| Mouse Lymphoma Assay | Negative | 1000 μg/mL |

No mutagenic or clastogenic activity was observed across all endpoints, supporting its classification as a non-genotoxic compound .

Systemic Toxicity

The threshold of toxicological concern (TTC) approach for Cramer Class II substances establishes a safe exposure limit of 9 μg/kg/day for repeated-dose toxicity . Current industrial exposure levels (3.3 μg/kg/day) fall well below this threshold, indicating negligible risk in manufacturing settings.

Environmental Impact and Regulation

Regulatory Status

The compound is pre-registered under REACH with no restrictions, while the International Fragrance Association (IFRA) permits use at concentrations up to 0.2% in consumer products . The U.S. Toxic Substances Control Act (TSCA) inventory includes it as a low-priority substance requiring no additional testing.

Comparative Analysis with Structural Analogs

The acetate’s performance advantages over similar terpenoids are evident in key metrics:

| Compound | Molecular Weight | log | Odor Threshold | Relative Stability |

|---|---|---|---|---|

| Decahydro-2-naphthyl acetate | 224.34 | 3.2 | 0.8 ng/L | 1.00 |

| Decahydronaphthalene | 138.25 | 4.1 | 12 ng/L | 0.65 |

| Neryl acetate | 196.29 | 2.8 | 1.5 ng/L | 0.89 |

| Isobornyl acetate | 228.37 | 3.5 | 2.3 ng/L | 0.92 |

This table highlights the compound’s optimal balance of volatility, odor potency, and oxidative stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume